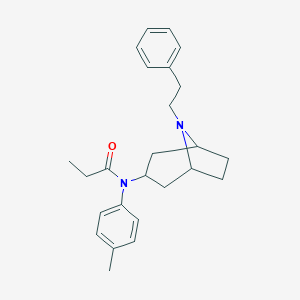![molecular formula C16H29NO9 B039270 N-[(2S,3S,4R,5R,6S)-6-[(2S,3S,4R,5R)-4,5-dihydroxy-2-methoxy-1-oxohexan-3-yl]oxy-4-hydroxy-5-methoxy-2,4-dimethyloxan-3-yl]formamide CAS No. 115383-27-2](/img/structure/B39270.png)
N-[(2S,3S,4R,5R,6S)-6-[(2S,3S,4R,5R)-4,5-dihydroxy-2-methoxy-1-oxohexan-3-yl]oxy-4-hydroxy-5-methoxy-2,4-dimethyloxan-3-yl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Fkmrp” is a synthetic material known for its unique properties and applications in various fields. It is a type of fluoroelastomer, which is a family of synthetic rubber compounds that exhibit exceptional resistance to heat, chemicals, and other environmental factors. These properties make “Fkmrp” highly valuable in industries where durability and performance under extreme conditions are crucial.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “Fkmrp” involves the polymerization of monomers such as vinylidene fluoride, hexafluoropropylene, and tetrafluoroethylene. The polymerization process can be initiated through free-radical mechanisms, often using initiators like organic peroxides or azo compounds . The reaction conditions typically involve high temperatures and controlled environments to ensure the desired polymer structure and properties.
Industrial Production Methods
In industrial settings, the production of “Fkmrp” involves large-scale polymerization reactors where the monomers are combined under controlled conditions. The process includes steps such as mixing, polymerization, and curing. The curing process can involve different cross-linking mechanisms, including diamine cross-linking, which provides superior rubber-to-metal bonding properties .
Chemical Reactions Analysis
Types of Reactions
“Fkmrp” undergoes various chemical reactions, including:
Oxidation: Exposure to oxygen or other oxidizing agents can lead to the formation of oxidation products.
Reduction: Reduction reactions can occur under specific conditions, altering the chemical structure of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the polymer chain.
Common Reagents and Conditions
Common reagents used in these reactions include organic peroxides, azo compounds, and other initiators. The conditions for these reactions often involve high temperatures and controlled environments to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce various oxidation products, while substitution reactions can lead to modified polymer structures with different properties.
Scientific Research Applications
“Fkmrp” has a wide range of scientific research applications, including:
Chemistry: Used as a material for creating durable and chemically resistant seals, gaskets, and hoses.
Biology: Employed in the development of biomedical devices and implants due to its biocompatibility and resistance to degradation.
Medicine: Utilized in the production of medical equipment and devices that require high durability and resistance to sterilization processes.
Industry: Applied in the automotive, aerospace, and chemical processing industries for components that need to withstand extreme conditions
Mechanism of Action
The mechanism by which “Fkmrp” exerts its effects involves its unique chemical structure, which provides exceptional resistance to heat, chemicals, and environmental factors. The molecular targets and pathways involved include the polymer backbone, which consists of repeating units of vinylidene fluoride, hexafluoropropylene, and tetrafluoroethylene. These units provide the compound with its characteristic properties, such as high thermal stability and chemical resistance .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “Fkmrp” include other fluoroelastomers such as:
Viton: A well-known fluoroelastomer with similar properties.
Tecnoflon: Another fluoroelastomer used in various industrial applications.
Dyneon: A fluoroelastomer known for its high performance in extreme conditions
Uniqueness
What sets “Fkmrp” apart from these similar compounds is its specific monomer composition and cross-linking mechanisms, which provide it with unique properties such as superior chemical resistance and thermal stability. Additionally, “Fkmrp” may have specific applications and performance characteristics that make it more suitable for certain industrial uses compared to other fluoroelastomers .
Properties
CAS No. |
115383-27-2 |
|---|---|
Molecular Formula |
C16H29NO9 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[(2S,3S,4R,5R,6S)-6-[(2S,3S,4R,5R)-4,5-dihydroxy-2-methoxy-1-oxohexan-3-yl]oxy-4-hydroxy-5-methoxy-2,4-dimethyloxan-3-yl]formamide |
InChI |
InChI=1S/C16H29NO9/c1-8(20)11(21)12(10(6-18)23-4)26-15-14(24-5)16(3,22)13(17-7-19)9(2)25-15/h6-15,20-22H,1-5H3,(H,17,19)/t8-,9+,10-,11-,12-,13+,14+,15+,16-/m1/s1 |
InChI Key |
XVYCQMRADMEERS-OBFRQOQQSA-N |
SMILES |
CC1C(C(C(C(O1)OC(C(C=O)OC)C(C(C)O)O)OC)(C)O)NC=O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@]([C@H]([C@@H](O1)O[C@H]([C@@H](C=O)OC)[C@@H]([C@@H](C)O)O)OC)(C)O)NC=O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C=O)OC)C(C(C)O)O)OC)(C)O)NC=O |
Synonyms |
FKMRP N-formylkansosaminyl-(1-3)-2-O-methyl-D-rhamnopyranose N-formylkansosaminyl-(1-3)-2-O-methylrhamnopyranose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


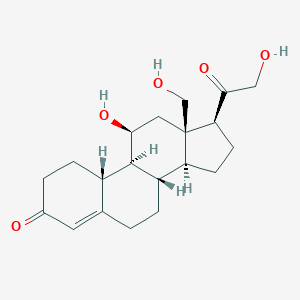
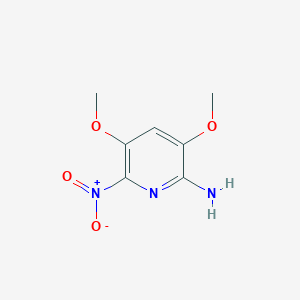
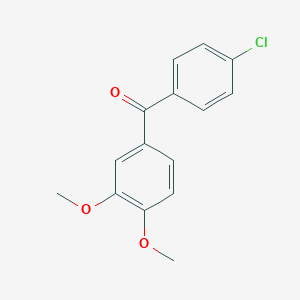
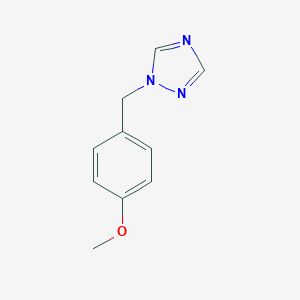



![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)

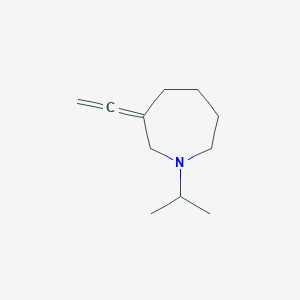
![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)

